![molecular formula C22H33ClN2O4 B2387010 ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 1052524-02-3](/img/structure/B2387010.png)
ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate
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Description
Ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as A-967079 and belongs to the class of indole derivatives. A-967079 has shown promise in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
Scientific Research Applications
Synthesis and Structural Optimization
Research has focused on the synthesis of related compounds, demonstrating the chemical versatility and potential for generating analogs with various biological activities. For example, Vaid et al. (2014) developed a high-yielding synthesis for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline, which could serve as a scaffold for further pharmacological investigation (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014). Structural optimization led to compounds with increased activity against biological targets, such as 5-lipoxygenase inhibitors, highlighting the potential for developing new therapeutic agents from this chemical framework (Karg, Luderer, Pergola, Bühring, Rossi, Northoff, Sautebin, Troschütz, & Werz, 2009).
Antiviral Activity
Several studies have evaluated the antiviral properties of compounds structurally related to ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate. Ivashchenko et al. (2015) synthesized new substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, showing significant activity against BVDV, HCV, and A/Aichi/2/69(H3N2) influenza viruses (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, Okun, Ivashchenko, & Ivanenkov, 2015). This highlights the potential for these compounds to serve as leads for the development of new antiviral drugs.
Biological Activity and Potential Therapeutics
The exploration of biological activity extends beyond antiviral properties. For instance, the structural optimization of 5-hydroxyindole-3-carboxylates has led to potent inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, suggesting potential applications in treating inflammatory conditions (Peduto, Bruno, Dehm, Krauth, de Caprariis, Weinigel, Barz, Massa, de Rosa, Werz, & Filosa, 2014).
properties
IUPAC Name |
ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4.ClH/c1-4-27-22(26)21-16(2)23(3)20-10-9-18(13-19(20)21)28-15-17(25)14-24-11-7-5-6-8-12-24;/h9-10,13,17,25H,4-8,11-12,14-15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXHPFLICVPAKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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